molecular formula C18H24FN2O6P B12734211 Navoximod phosphate CAS No. 1793075-63-4

Navoximod phosphate

Katalognummer: B12734211
CAS-Nummer: 1793075-63-4
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: GJKNKBNFVIDKPJ-YJPKOLKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Navoximod phosphate, also known as GDC-0919 or NLG-919, is an orally active inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that catalyzes the oxidation of L-tryptophan to kynurenine, a pathway involved in immune suppression and tumor immune escape. This compound has shown potential in restoring T cell function and reducing kynurenine levels in preclinical and clinical studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Navoximod phosphate involves several steps, including the preparation of key intermediates and their subsequent coupling. One of the synthetic routes involves the reaction of an aldehyde with a phosphonate in the presence of sodium hydroxide and 2-methyltetrahydrofuran (2-Me-THF) as a solvent. The reaction is carried out at 20-25°C over a period of 15 minutes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of inerted jacketed cylindrical glass reactors and high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Navoximod phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include aldehydes, phosphonates, sodium hydroxide, and 2-methyltetrahydrofuran. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions involving this compound include intermediates that are further processed to obtain the final compound. These intermediates are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Navoximod phosphate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, it is used to inhibit IDO1, thereby restoring T cell function and reducing tumor-induced immune suppression. Clinical trials have shown its potential in combination with other immunotherapies, such as PD-L1 inhibitors, to enhance anti-tumor responses .

Wirkmechanismus

Navoximod phosphate exerts its effects by inhibiting the IDO1 enzyme, which is responsible for the oxidation of L-tryptophan to kynurenine. By inhibiting IDO1, this compound increases tryptophan levels and decreases kynurenine levels in tumor cells. This leads to the restoration of immune cell function, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces the number of tumor-associated regulatory T-cells .

Vergleich Mit ähnlichen Verbindungen

Navoximod phosphate is compared with other IDO1 inhibitors such as indoximod and epacadostat. While all these compounds target the IDO1 enzyme, this compound is unique in its oral bioavailability and its ability to reduce kynurenine levels significantly. Similar compounds include:

This compound stands out due to its efficacy in combination therapies and its potential to enhance the effectiveness of existing cancer treatments.

Eigenschaften

CAS-Nummer

1793075-63-4

Molekularformel

C18H24FN2O6P

Molekulargewicht

414.4 g/mol

IUPAC-Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol;phosphoric acid

InChI

InChI=1S/C18H21FN2O2.H3O4P/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11;1-5(2,3)4/h1-3,9-12,15,17,22-23H,4-8H2;(H3,1,2,3,4)/t11?,12?,15-,17+;/m0./s1

InChI-Schlüssel

GJKNKBNFVIDKPJ-YJPKOLKOSA-N

Isomerische SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O

Kanonische SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O.OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.